(R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Overview
Description
®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is a chiral amine compound characterized by the presence of a benzyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole ring.
Chiral Amine Formation:
Industrial Production Methods
In an industrial setting, the production of ®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group or the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohols.
Scientific Research Applications
®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The chiral nature of the compound can result in different interactions with chiral environments, leading to enantioselective effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine: The enantiomer of the compound, which may have different biological activities.
1-Benzyl-1H-pyrazol-4-yl-methanol: A related compound with a hydroxyl group instead of an amine.
1-Benzyl-1H-pyrazol-4-yl-acetic acid: A compound with a carboxylic acid group.
Uniqueness
®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is unique due to its chiral nature and the presence of both a benzyl group and a pyrazole ring. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(1-benzylpyrazol-4-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDNLLJTIXLGDY-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN(N=C1)CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186209 | |
Record name | 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-25-7 | |
Record name | 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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